Neoxaline is a naturally occurring indole alkaloid primarily isolated from various fungal species, including Aspergillus japonicus [, , ], Penicillium species [, ], and Aspergillus aculeatinus []. Structurally, it is characterized by a unique indoline spiroaminal framework, a feature rarely found in other natural products [, ]. Neoxaline has garnered interest in scientific research due to its reported bioactivities, including its potential as a lead compound for developing new drugs [, , ].
The synthesis of neoxaline has been a subject of extensive research, particularly focusing on asymmetric total synthesis methods. The first successful asymmetric total synthesis was reported through a highly stereoselective process involving several key steps:
The total synthesis highlights the compound's complexity due to the presence of labile enamide functionalities and a delicate indoxyl chromophoric group, making it a challenging target for synthetic chemists .
The molecular structure of neoxaline is characterized by its unique framework that includes:
X-ray crystallography and NMR spectroscopy have been employed to elucidate its three-dimensional structure, confirming the arrangement of atoms within the molecule .
Neoxaline participates in various chemical reactions that underscore its reactivity:
The detailed mechanistic pathways remain an area of active research, particularly regarding how neoxaline interacts with specific cellular targets .
The mechanism of action for neoxaline involves several biochemical interactions:
Research indicates that these mechanisms are mediated through direct binding to target sites within microbial cells, although further studies are needed to fully elucidate these interactions .
Neoxaline exhibits several notable physical and chemical properties:
These properties are crucial for understanding how neoxaline can be effectively utilized in various applications .
Neoxaline has several promising applications across different fields:
Ongoing research aims to explore these applications further, particularly focusing on optimizing its efficacy and reducing any potential toxicity .
Aspergillus japonicus (strain Fg-551) was first identified as the primary fungal producer of neoxaline, isolated from its culture broth through solvent extraction and silica gel chromatography [2] [4]. This filamentous fungus belongs to the Aspergillaceae family, which demonstrates a broader phylogenetic capacity for neoxaline synthesis beyond the originally characterized Penicillium species [1]. Molecular characterization revealed neoxaline as a diketopiperazine (DKP) alkaloid with the molecular formula C₂₃H₂₅N₅O₄, established through elemental analysis and mass spectrometry [2] [7]. While initially characterized in A. japonicus, subsequent genomic analyses have revealed that biosynthetic gene homologs exist in other fungi, notably Penicillium chrysogenum, indicating cross-kingdom conservation of the pathway [1] [6]. This broad distribution highlights the evolutionary significance of the neoxaline pathway within the Eurotiales order.
The ecological role of neoxaline production in A. japonicus remains under investigation. Early studies indicated it lacks significant antimicrobial activity but exhibits weak central nervous system (CNS) stimulation in murine models, suggesting potential neuroactive properties or a role in fungal-environment interactions [2] [7]. Its production alongside other secondary metabolites positions A. japonicus as a biochemically versatile organism capable of synthesizing structurally complex alkaloids. The discovery of epi-neoxaline in Penicillium tulipae further suggests that subtle enzymatic modifications can generate structural variants, potentially serving as chemotaxonomic markers for differentiating closely related fungal species [1].
Table 1: Fungal Producers of Neoxaline and Related Alkaloids
Fungal Species | Primary Metabolite | Genetic Cluster | Ecological Context | Key Reference |
---|---|---|---|---|
Aspergillus japonicus | Neoxaline | Not fully elucidated | Laboratory culture, originally isolated from environmental source | Hirano et al. (1979) [2] |
Penicillium chrysogenum | Neoxaline, Roquefortine F | roq cluster (7 genes) | Cheese contaminant, potential environmental competitor | Ries et al. (2013) [1] |
Penicillium tulipae | epi-Neoxaline | Likely similar to roq | Environmental isolate, proposed chemotaxonomic marker | Overy et al. (2006) [1] |
Aspergillus taichungensis | Structural congeners (e.g., versicolamide B) | Related to notoamide pathway | Marine-derived, produces bicyclo[2.2.2]diazaoctane alkaloids | PMC6102066 [8] |
Neoxaline biosynthesis belongs to the prenylated indole alkaloid family, characterized by a complex bicyclo[2.2.2]diazaoctane ring system [8]. The pathway initiates with the condensation of L-tryptophan and L-histidine, forming a diketopiperazine (DKP) scaffold catalyzed by a non-ribosomal peptide synthetase (NRPS) [1] [6]. This represents a common entry point for many fungal indole alkaloids. Subsequently, the pathway involves enzymatic prenylation, introducing isoprene-derived units (typically dimethylallyl pyrophosphate, DMAPP) to the DKP core, a step critical for generating structural complexity and biological activity [8].
In Penicillium chrysogenum, the neoxaline biosynthetic gene cluster (roq) comprises seven coregulated genes (roqA-roqO) [1]. This cluster is evolutionarily related to those producing roquefortine C and meleagrin, forming a superpathway [1] [6]. Two key enzymatic transformations convert late intermediates into neoxaline:
The formation of the bicyclo[2.2.2]diazaoctane core is hypothesized to proceed via an intramolecular hetero-Diels-Alder (IMDA) reaction [8]. This cyclization likely occurs on an azadiene intermediate derived from the oxidized and prenylated DKP precursor. Computational and biomimetic synthetic studies support the feasibility of an enzyme-guided IMDA cyclization, explaining the stereochemical fidelity observed in neoxaline and related alkaloids like stephacidin A and versicolamide B [8]. The potential intermediacy of compounds like notoamide S, common to pathways yielding enantiomeric metabolites in different Aspergillus species (A. protuberus, A. amoenus, A. taichungensis), suggests a unified biosynthetic origin for this alkaloid class, with species-specific enzymes directing stereochemical outcomes [8].
Table 2: Key Genes and Enzymes in the Neoxaline Biosynthetic Pathway (roq cluster)
Gene | Putative/Confirmed Function | Enzyme Class | Role in Neoxaline Biosynthesis | Evidence |
---|---|---|---|---|
roqN | Roquefortine/glandoline O-methyltransferase | Methyltransferase | Methylation steps in the pathway leading to neoxaline precursors | RNAi silencing, KO, metabolite profiling [1] |
roqO | Cytochrome P450 monooxygenase | Cytochrome P450 oxidase (Multifunctional) | Hydroxylation of Roquefortine F at C-9; Catalyzes C9-N14 bond cleavage and C2-N11 bond formation | Gene KO, heterologous expression, intermediate analysis [1] |
NRPS Gene (e.g., roqA) | Non-ribosomal peptide synthetase | NRPS | Condensation of L-Trp and L-His to form the diketopiperazine scaffold | Homology, cluster essentiality [1] [6] |
Prenyltransferase | Prenyltransferase | Prenyltransferase | Addition of isoprenoid units (prenylation) to the DKP core | Homology to known prenyltransferases in alkaloid clusters [6] [8] |
notF homolog? | Diels-Alderase? | Putative cyclase | Potential facilitation of IMDA cyclization (based on related clusters) | Homology to notoamide cluster genes; Biomimetic synthesis evidence [8] |
The biosynthesis of neoxaline, like other fungal secondary metabolites, is tightly regulated at multiple levels, responding to environmental cues (nutrient availability, pH, light, oxidative stress) and genetic/epigenetic controls [5] [6]. Understanding these mechanisms is crucial for metabolic engineering strategies aimed at enhancing neoxaline yields.
Epigenetic Regulation: Gene clusters, including roq, are often subject to chromatin remodeling. Histone modifications such as acetylation (H3K9ac, H3K14ac) promote an open chromatin state, facilitating transcription factor access and cluster activation. Conversely, methylation (H3K9me3, H3K27me3) and deacetylation lead to heterochromatin formation and gene silencing [6] [9]. Manipulating histone modifiers (e.g., deleting histone deacetylases like hdaA) is a proven strategy to awaken silent clusters or boost expression of active ones like roq, potentially increasing neoxaline titers [5] [9].
Transcriptional Regulation: Pathway-specific transcription factors encoded within the roq cluster or by global regulators directly bind promoter regions of biosynthetic genes. The global regulator LaeA (Loss of aflR Expression A) acts as a broad positive regulator of secondary metabolism in filamentous fungi. It functions within the velvet complex (with VeA and VelB), integrating developmental and environmental signals [5] [9]. Deletion of laeA typically abolishes or severely reduces secondary metabolite production, including neoxaline, while its overexpression can enhance yields. Nutrient-sensing pathways (e.g., cAMP-PKA, MAPK cascades) also feed into transcriptional regulation, often repressing secondary metabolism under optimal growth conditions favoring primary metabolism [5].
Compartmentalization and Transport: Efficient biosynthesis requires spatial organization. Enzymes involved in neoxaline production may be localized to specific organelles like peroxisomes or vacuoles, similar to penicillin biosynthesis [3] [6]. This compartmentalization concentrates substrates and enzymes while potentially isolating toxic intermediates. Furthermore, ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters are frequently encoded within or near biosynthetic clusters (roq likely includes such genes) [1] [3]. These transporters are essential for the active secretion of the mature neoxaline molecule out of the cell, preventing feedback inhibition and enabling ecological function [3].
Metabolic Engineering Strategies: Leveraging regulatory knowledge enables targeted strain improvement:
Table 3: Regulatory and Engineering Strategies for Enhancing Neoxaline Production
Regulatory Level | Key Mechanism/Component | Engineering Approach | Expected Outcome for Neoxaline |
---|---|---|---|
Epigenetic | Histone modifications (Acetylation/Methylation) | Delete histone deacetylases (HDACs e.g., hdaA); Overexpress histone acetyltransferases (HATs) | De-repression/cluster activation; Enhanced transcription |
Transcriptional | Global regulator LaeA/Velvet complex | Overexpress laeA; Optimize expression of VeA/VelB | Upregulation of roq cluster genes |
Pathway-specific transcription factors (within roq) | Identify and overexpress cluster-specific activator TF | Specific boost to roq gene expression | |
Nutrient sensing (cAMP-PKA, TOR, MAPK) | Engineer repressors or modulate signaling pathways | Alleviate repression under production conditions | |
Compartmentalization | Peroxisomes, Vacuoles | Engineer peroxisomal targeting sequences (PTS); Optimize organelle biogenesis | Improved intermediate channeling and flux |
Transport/Secretion | ABC transporters, MFS transporters (encoded in roq) | Overexpress cluster transporters; Engineer secretion pathways | Enhanced neoxaline efflux, reduced feedback inhibition |
Chassis Optimization | Native or Heterologous host (A. niger, T. reesei) | Refactor roq cluster; Integrate into high-secretion chassis | Bypass native regulation; Leverage superior fermentation traits |
Gene Expression | Native promoter strength | Replace promoters with strong constitutive/inducible versions | Boosted expression of rate-limiting enzymes (e.g., RoqO) |
Table 4: Chemical Structure and Properties of Neoxaline
Property | Value or Description |
---|---|
Systematic Name | (14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.0¹,¹³.0³,⁸]hexadeca-3,5,7-triene-12,15-dione |
Synonyms | Nedoxaline |
Molecular Formula | C₂₃H₂₅N₅O₄ |
Molecular Weight | 435.48 g/mol |
Chemical Structure | Pentacyclic indole alkaloid featuring a bicyclo[2.2.2]diazaoctane core, an imidazole-derived moiety, and a reverse-prenylated unit. |
Key Functional Groups | Diketopiperazine, Indole, Imidazole, Enol ether, Tertiary amine, Amide, Methoxy group |
Biosynthetic Class | Prenylated diketopiperazine alkaloid |
Producing Organisms | Aspergillus japonicus, Penicillium chrysogenum, Penicillium tulipae (epi-neoxaline) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7